

2-Amino-3-iodophenol: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: 2-Amino-3-iodophenol

Cat. No.: B045077

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical properties and structure of **2-Amino-3-iodophenol**, a substituted aromatic compound of interest in various fields of chemical research and development. This document summarizes its known physical and chemical characteristics, safety information, and structural features, while also highlighting areas where experimental data is currently limited.

Chemical Structure and Properties

2-Amino-3-iodophenol possesses a benzene ring substituted with an amino group, a hydroxyl group, and an iodine atom at positions 2, 1, and 3 respectively. The arrangement of these functional groups dictates its chemical reactivity and physical properties.

Structure Visualization:

Caption: Chemical structure of **2-Amino-3-iodophenol**.

Physicochemical Data

Quantitative data for **2-Amino-3-iodophenol** is limited, with much of the available information being calculated rather than experimentally determined. The following tables summarize the available data.

Table 1: General and Calculated Physical Properties

Property	Value	Source
Molecular Formula	C ₆ H ₆ INO	[1]
Molecular Weight	235.02 g/mol	[1]
Physical Form	Solid	
Melting Point	137 °C (Explosive) (Calculated)	[2]
Boiling Point	312.564 °C at 760 mmHg (Calculated)	[2]
Density	2.094 g/cm ³ (Calculated)	[2]
Flash Point	142.834 °C (Calculated)	[2]

Table 2: Identifiers

Identifier	Value
CAS Number	443921-86-6
InChI	1S/C6H6INO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2
InChIKey	VMFLCURUMAEIAO-UHFFFAOYSA-N
SMILES	<chem>Nc1c(O)cccc1I</chem>

Spectroscopic Data

Experimental spectroscopic data for **2-Amino-3-iodophenol** is not readily available in the public domain. However, predicted mass spectrometry data has been reported.

Table 3: Predicted Mass Spectrometry Data (Collision Cross Section)[3]

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	235.95670	136.2
[M+Na] ⁺	257.93864	138.0
[M-H] ⁻	233.94214	131.9

Synthesis

A specific, detailed experimental protocol for the synthesis of **2-Amino-3-iodophenol** is not available in the cited literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of analogous compounds. A common approach for introducing an iodine atom to a phenol ring is through electrophilic aromatic substitution. The presence of both an activating amino and hydroxyl group would direct iodination. A potential, though unverified, synthetic pathway could involve the direct iodination of 2-aminophenol.

Hypothetical Synthesis Workflow:



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Caption: A possible synthetic route to **2-Amino-3-iodophenol**.

Reactivity and Safety

The reactivity of **2-Amino-3-iodophenol** is influenced by its three functional groups. The aromatic ring is activated towards electrophilic substitution by the electron-donating amino and hydroxyl groups. The amino group can act as a nucleophile and a base, while the phenolic hydroxyl group is weakly acidic. The carbon-iodine bond can participate in various coupling reactions, which is a common feature for aryl iodides.

Safety Information:

2-Amino-3-iodophenol is classified as a hazardous substance. The following table summarizes the key safety data.

Table 4: Hazard and Safety Information

Category	Information
GHS Pictograms	GHS06 (Toxic)
Signal Word	Danger
Hazard Statements	H301 (Toxic if swallowed), H319 (Causes serious eye irritation)
Precautionary Statements	P264, P270, P280, P301 + P310, P305 + P351 + P338, P337 + P313

It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Experimental Protocols

Detailed experimental protocols for the characterization of **2-Amino-3-iodophenol** are not available in the searched literature. For general guidance, standard laboratory procedures for obtaining spectroscopic and physical data for solid organic compounds would be applicable.

General Considerations for Characterization:

- **NMR Spectroscopy:** For ^1H and ^{13}C NMR, deuterated solvents such as DMSO- d_6 or CDCl_3 would be suitable. The chemical shifts would be indicative of the substitution pattern on the aromatic ring.
- **IR Spectroscopy:** The IR spectrum would be expected to show characteristic absorption bands for O-H and N-H stretching (typically in the $3200\text{-}3600\text{ cm}^{-1}$ region), as well as C-N, C-O, and C-I stretching vibrations and aromatic C-H and C=C bands.
- **Mass Spectrometry:** Electron ionization (EI) or electrospray ionization (ESI) would be appropriate methods to determine the molecular weight and fragmentation pattern.

- Melting Point: A standard melting point apparatus would be used. The observation of decomposition ("Expl.") suggests that heating should be done with care.[2]
- Solubility: Qualitative solubility tests could be performed in a range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) to establish a solubility profile.

Conclusion

2-Amino-3-iodophenol is a chemical compound with established structural and basic safety information. However, there is a notable lack of experimentally determined physicochemical data, particularly in the areas of spectroscopy and physical properties like melting point and solubility. The available data is predominantly computational. Further experimental investigation is required to fully characterize this compound and to develop specific and efficient synthetic protocols. This guide serves as a summary of the current knowledge and a starting point for future research endeavors.

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